molecular formula C9H9O2P B14364732 [Di(furan-2-yl)methyl]phosphane CAS No. 91533-66-3

[Di(furan-2-yl)methyl]phosphane

Cat. No.: B14364732
CAS No.: 91533-66-3
M. Wt: 180.14 g/mol
InChI Key: WAKIQARGKGXUOU-UHFFFAOYSA-N
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Description

[Di(furan-2-yl)methyl]phosphane is an organophosphorus compound characterized by the presence of two furan rings attached to a central phosphorus atom via a methylene bridge. This compound belongs to the class of tertiary phosphines, which are widely used in various fields of chemistry due to their unique reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Di(furan-2-yl)methyl]phosphane typically involves the reaction of furan-2-ylmethyl chloride with a suitable phosphorus reagent. One common method is the reaction of furan-2-ylmethyl chloride with triphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[Di(furan-2-yl)methyl]phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to transition metals in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium and platinum are commonly used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

[Di(furan-2-yl)methyl]phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Di(furan-2-yl)methyl]phosphane involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The furan rings provide additional stabilization through π-π interactions, enhancing the overall stability of the metal-phosphine complex.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.

    Tris(2-furyl)phosphine: A similar compound with three furan rings attached to the phosphorus atom.

    Diallylphenylphosphine: Contains two allyl groups and one phenyl group attached to the phosphorus atom.

Uniqueness

[Di(furan-2-yl)methyl]phosphane is unique due to the presence of two furan rings, which provide distinct electronic and steric properties compared to other tertiary phosphines. This uniqueness makes it a valuable ligand in specific catalytic applications where traditional phosphines may not be as effective.

Properties

CAS No.

91533-66-3

Molecular Formula

C9H9O2P

Molecular Weight

180.14 g/mol

IUPAC Name

bis(furan-2-yl)methylphosphane

InChI

InChI=1S/C9H9O2P/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,9H,12H2

InChI Key

WAKIQARGKGXUOU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)P

Origin of Product

United States

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